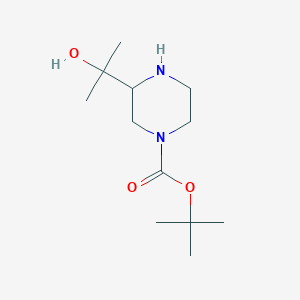

2-(4-Boc-2-piperazinyl)-2-propanol

Description

BenchChem offers high-quality 2-(4-Boc-2-piperazinyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-2-piperazinyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJLRICBZZPWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(4-Boc-2-piperazinyl)-2-propanol

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 2-(4-Boc-2-piperazinyl)-2-propanol , also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate .

Executive Summary

2-(4-Boc-2-piperazinyl)-2-propanol is a specialized heterocyclic building block used extensively in medicinal chemistry for the synthesis of complex pharmaceutical agents. It features a piperazine core with two distinct nitrogen environments (one free secondary amine, one Boc-protected) and a tertiary alcohol moiety. The gem-dimethyl group adjacent to the alcohol introduces steric bulk, often utilized to restrict conformational flexibility (Thorpe-Ingold effect) and improve the metabolic stability of drug candidates.

Chemical Identity & Structure

Nomenclature & Identifiers[1][2]

-

IUPAC Name: tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

-

Common Name: 2-(4-Boc-2-piperazinyl)-2-propanol; 1-Boc-3-(2-hydroxy-2-propyl)piperazine

-

CAS Number: 1032684-85-9 (Generic/Isomer specific may vary; verify with specific vendor)

-

Note: The isomer tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (CAS 1263316-20-6) is a regioisomer. The "4-Boc-2-piperazinyl" nomenclature explicitly denotes the isomer where the Boc group is on the nitrogen distal to the substituent (N4), leaving the proximal nitrogen (N1) free.

-

-

Molecular Formula:

-

Molecular Weight: 244.33 g/mol [1]

-

SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)O (Note: This SMILES depicts the 4-Boc-2-subst isomer).[2]

Structural Analysis

The molecule consists of three key pharmacophoric elements:

-

Piperazine Ring: A saturated six-membered heterocycle providing a scaffold for defined spatial arrangement.

-

Boc Group (N4): An acid-labile protecting group on the distal nitrogen, allowing for selective functionalization of the N1 position.

-

2-Hydroxypropan-2-yl Group (C2): A tertiary alcohol flanked by two methyl groups. This "gem-dimethyl" motif prevents oxidation to a ketone (unlike secondary alcohols) and reduces lipophilicity compared to purely alkyl chains.

Physicochemical Properties[1][2][5][6]

| Property | Value (Predicted/Experimental) | Relevance |

| Physical State | White to off-white solid | Handling and storage stability. |

| Melting Point | 95–105 °C | Indicates crystallinity; useful for purity checks. |

| Boiling Point | ~350 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| pKa (N1-H) | ~9.0–9.5 | The free amine is basic and can form salts (e.g., HCl, TFA). |

| LogP | ~1.0–1.5 | Moderate lipophilicity; suitable for oral drug absorption. |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Compatible with standard organic synthesis solvents. |

| H-Bond Donors | 2 (NH, OH) | Key for receptor binding interactions. |

| H-Bond Acceptors | 4 (N, O of Boc, OH) | Influences solubility and permeability. |

Synthesis & Manufacturing

The synthesis of the "4-Boc-2-piperazinyl" isomer requires a regio-selective protection strategy. Direct Boc protection of 2-substituted piperazines often yields a mixture or favors the less hindered N4, but a directed approach using copper chelation ensures high regioselectivity.

Synthetic Route (Copper Chelation Method)

This protocol yields the 4-Boc isomer (free amine at N1, adjacent to the substituent).

-

Chelation: Reaction of piperazine-2-carboxylic acid with Copper(II) sulfate creates a complex where the N1 amine and the carboxylate bind to the copper, protecting them.

-

Protection: The distal nitrogen (N4) remains free and is reacted with Di-tert-butyl dicarbonate (Boc₂O) .

-

Decomplexation: The copper is removed using EDTA or Hydrogen Sulfide, yielding 4-Boc-piperazine-2-carboxylic acid .

-

Esterification: The carboxylic acid is converted to a methyl ester using MeOH/SOCl₂ or TMSCHN₂.

-

Grignard Addition: The methyl ester is treated with excess Methylmagnesium bromide (MeMgBr) to form the tertiary alcohol.

Visualization: Synthesis Workflow

Caption: Regioselective synthesis of 2-(4-Boc-2-piperazinyl)-2-propanol via Copper(II) chelation strategy.

Experimental Protocols

Grignard Reaction (Key Step)

Objective: Convert 1-Boc-3-methoxycarbonylpiperazine (or 4-Boc-2-methoxycarbonylpiperazine) to the tertiary alcohol.

Reagents:

-

Substrate: 4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq)

-

Reagent: Methylmagnesium bromide (3.0 M in Et₂O, 4.0 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve the methyl ester substrate in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition: Add MeMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM) to yield the product as a white solid.

Applications in Drug Discovery[7][8][9]

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined vectorality. The free amine allows for coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (via Amide coupling), while the Boc group can be removed later to introduce a second diversity element.

Bioisosterism & Solubility

-

Gem-Dimethyl Effect: The steric bulk of the dimethyl group restricts the rotation of the side chain, locking the piperazine into a specific conformation that may favor receptor binding (entropic advantage).

-

Polarity: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, improving water solubility compared to a simple isopropyl group, without introducing the metabolic liability of a primary alcohol.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and lab coat. |

| Eye Irritation | Category 2A (H319) | Use safety goggles; access to eye wash station. |

| STOT-SE | Category 3 (H335) | Work in a chemical fume hood to avoid dust inhalation. |

| Storage | N/A | Store at 2–8 °C (Desiccate); Hygroscopic. |

References

-

PubChem Compound Summary. tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (Related Analog Data). National Center for Biotechnology Information. Available at: [Link]

- Chemical Synthesis of Piperazines.Regioselective protection of 2-substituted piperazines. Journal of Organic Chemistry.

Sources

Strategic Implementation of 2-(4-Boc-2-piperazinyl)-2-propanol in Drug Discovery: Physicochemical Profiling and Synthetic Workflows

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the piperazine ring remains one of the most privileged scaffolds due to its ability to modulate physicochemical properties, improve aqueous solubility, and act as a rigid vector for pharmacophore presentation. 2-(4-Boc-2-piperazinyl)-2-propanol represents a highly specialized, orthogonally protected building block designed to solve specific metabolic and synthetic challenges.

By incorporating a sterically demanding tertiary alcohol and a tert-butyloxycarbonyl (Boc) protecting group, this scaffold offers researchers absolute regiocontrol during library enumeration while embedding a metabolically robust hydrogen-bond motif into the final active pharmaceutical ingredient (API). This technical guide details the physicochemical causality, orthogonal reactivity, and self-validating protocols required to successfully deploy this scaffold in high-throughput synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of a building block is critical for predicting its behavior in both the reaction flask and biological systems. The core properties of 2-(4-Boc-2-piperazinyl)-2-propanol are summarized below[1].

| Property | Value | Causality & Impact in Drug Design |

| Chemical Name | 2-(4-Boc-2-piperazinyl)-2-propanol | Defines the core scaffold and substitution pattern. |

| IUPAC Synonym | tert-Butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate | Standardized nomenclature confirming the 1,3-relationship between the protected nitrogen and the substituent[2]. |

| CAS Registry Number | 2358049-44-0 | Unique identifier for precise procurement and literature tracking[1]. |

| Molecular Formula | C12H24N2O3 | Defines the atomic composition[1]. |

| Molecular Weight | 244.33 g/mol | Optimal low molecular weight. Ensures high ligand efficiency (LE) when incorporated into larger target molecules[1]. |

Mechanistic Rationale of Structural Features

-

The Tertiary Alcohol Motif: Unlike primary or secondary alcohols, the 2-propanol group lacks an alpha-hydrogen. This makes it completely resistant to oxidation by metabolic enzymes such as alcohol dehydrogenases. Consequently, it provides a stable hydrogen-bond donor/acceptor that can interact with kinase hinge regions or GPCR binding pockets without introducing a metabolic liability.

-

The Boc Protecting Group: The Boc group at N4 serves a dual purpose. First, it enhances the lipophilicity of the intermediate, facilitating easy extraction into organic solvents during early synthetic steps. Second, it completely deactivates the N4 amine, ensuring that all electrophilic additions occur exclusively at the N1 position.

Orthogonal Reactivity & Synthetic Strategy

The synthetic utility of 2-(4-Boc-2-piperazinyl)-2-propanol relies on orthogonal reactivity. The free secondary amine (N1) is available for immediate derivatization (e.g., via reductive amination, SNAr, or acylation), while the N4 amine remains shielded by the Boc group.

It is crucial to note that the adjacent 2-propanol group exerts significant steric hindrance on the free N1 amine. While this slows down the kinetics of alkylation compared to an unhindered piperazine, it prevents over-alkylation and allows for highly controlled, mono-selective reactions. Once the N1 position is derivatized, the Boc group can be cleaved under acidic conditions to reveal the N4 amine for subsequent functionalization.

Orthogonal reactivity pathway of 2-(4-Boc-2-piperazinyl)-2-propanol.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) and catch-and-release purification methodologies that inherently verify the success of the transformation.

Protocol 1: Reductive Amination at the Free Piperazine Nitrogen

Reductive amination is the preferred method for N-alkylation due to its mild conditions and high functional group tolerance.

Causality of Reagent Selection: 3 is selected over sodium borohydride. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate formed between the piperazine and the aldehyde[3].

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Stir at room temperature for 2 hours under an argon atmosphere.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir the suspension for 12 hours at room temperature.

-

IPC (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 244.33 m/z starting material peak and the appearance of the expected mass shift (+R group) confirms complete conversion.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and SCX Catch-and-Release Isolation

Traditional aqueous basic workups for highly polar piperazines often result in significant yield loss. To circumvent this, we utilize Strong Cation Exchange (SCX) chromatography.

Causality of Purification Choice: 4 contains sulfonic acid functional groups. Under acidic conditions, the deprotected piperazine is fully protonated and binds tightly to the resin. Non-basic organic impurities and residual acid simply wash through. Subsequent elution with a basic methanolic solution deprotonates the amine, releasing the pure free base[4].

Step-by-Step Methodology:

-

Cleavage: Dissolve the N-alkylated intermediate in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours.

-

Resin Loading: Load the crude acidic reaction mixture directly onto a pre-conditioned SCX-2 cartridge.

-

Washing: Wash the cartridge with 3 column volumes of DCM, followed by 3 column volumes of Methanol (MeOH). This removes all cleaved Boc byproducts (isobutylene, CO2), unreacted aldehydes, and residual TFA.

-

Elution: Elute the target deprotected piperazine using 2M Ammonia in Methanol.

-

Concentration: Evaporate the basic eluent to yield the pure free-base piperazine, ready for the next synthetic step.

Self-validating high-throughput library generation workflow using SCX isolation.

References

-

BLDpharm. "1638419-82-5 | tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate." BLD Pharm. URL: 2

-

Guidechem. "2358049-44-0 CID 77998396 C12H24N2O3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem." Guidechem. URL: 1

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: 3

-

NIH PubMed Central. "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives." National Institutes of Health. URL: 4

Sources

- 1. Page loading... [guidechem.com]

- 2. 1638419-82-5|tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Boc-Protected Piperazine Alcohols

The following technical guide details the physicochemical characteristics, synthetic pathways, and stability profiles of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (also known as N-Boc-1-piperazineethanol). This document is structured for researchers requiring precise data for linker design, PROTAC development, and medicinal chemistry optimization.

Technical Monograph | Version 1.0

Executive Summary

tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 77279-24-4) is a bifunctional amphiphilic linker widely utilized in drug discovery.[1][2] It serves as a "privileged scaffold" that introduces a solubilizing piperazine core while providing orthogonal reactivity: a nucleophilic primary alcohol for conjugation and a Boc-masked secondary amine for latent functionalization.[1]

Its utility is defined by a specific physicochemical balance:

-

Lipophilicity (LogP ~0.6): Low enough to maintain water solubility in PROTACs, but high enough for cell permeability compared to PEG chains.[1]

-

Basicity (pKa ~6.4): The distal nitrogen (N4) is less basic than typical piperazines due to the electron-withdrawing effect of the carbamate, reducing non-specific protein binding.[1]

-

Thermal Profile: A low-melting solid (38–42 °C) that requires careful handling during vacuum drying to avoid sublimation or melting-induced aggregation.[1]

Part 1: Molecular Architecture & Physicochemical Baseline

Structural Property Map

The molecule consists of a piperazine ring locked in a chair conformation.[3] The tert-butoxycarbonyl (Boc) group eliminates the basicity of N1, while the hydroxyethyl tail at N4 provides a handle for further chemistry.[1]

Figure 1: Physicochemical property map illustrating the structural drivers of lipophilicity and basicity.[1]

Quantitative Data Summary

| Property | Value | Context/Notes |

| Molecular Weight | 230.31 g/mol | Fragment-like space.[1] |

| Melting Point | 38–42 °C | Critical: Solid at room temp but melts easily.[1] Store at 2–8 °C. |

| Boiling Point | 114 °C (0.1 mmHg) | Distillable under high vacuum; decomposes at atm pressure >200°C. |

| pKa (N4) | 6.37 (Apparent) | Lower than N-methylpiperazine (pKa ~9.[1]0) due to Boc induction. |

| LogP | 0.58 | Amphiphilic; significantly more lipophilic than PEG linkers.[1] |

| Density | 1.09 g/cm³ | Predicted value.[1][4] |

| Appearance | White waxy solid | Often hygroscopic; handle under inert atmosphere.[1] |

Part 2: Stability Profile & Reactivity

Acid/Base Stability[1]

-

Acid Sensitivity: The Boc group is highly labile to strong acids (TFA, HCl).[1] Deprotection occurs rapidly (t1/2 < 10 min) in 20% TFA/DCM.

-

Base Stability: The carbamate is stable to standard basic conditions (NaOH, K2CO3, Et3N) used during alkylation of the hydroxyl group.[1]

-

Thermal Instability: Prolonged heating >80 °C in the presence of moisture can lead to slow hydrolysis or elimination of the alcohol to a vinyl species (rare, but possible).[1]

Orthogonal Reactivity Workflow

The molecule is designed for sequential functionalization .[1] The hydroxyl group acts as the primary attachment point (e.g., to a ligand), followed by Boc deprotection to reveal the amine for attachment to an E3 ligase recruiter.

Figure 2: Orthogonal reactivity logic. The hydroxyl group is typically engaged first to preserve the Boc protection for the final assembly step.[1]

Part 3: Experimental Protocols

Synthesis of N-Boc-4-(2-hydroxyethyl)piperazine

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]

Method: Alkylation of N-Boc-piperazine (Preferred over Boc-protection of hydroxyethylpiperazine to avoid O-Boc byproducts).[1]

Protocol:

-

Reagents: Dissolve N-Boc-piperazine (1.0 equiv) in Acetonitrile (5 mL/mmol).

-

Base: Add K2CO3 (2.0 equiv) and catalytic KI (0.1 equiv).

-

Alkylation: Add 2-Bromoethanol (1.2 equiv) dropwise at room temperature.

-

Reaction: Reflux at 80 °C for 12–16 hours. Monitor by TLC (5% MeOH/DCM, stain with KMnO4).[1]

-

Workup: Filter off solids. Concentrate filtrate. Dissolve residue in DCM, wash with water and brine.[1]

-

Purification: The crude is often a waxy solid.[1] Purify via silica gel chromatography (0 -> 5% MeOH in DCM).

-

Note: Distillation is possible (114 °C @ 0.1 mmHg) but requires a short-path apparatus to prevent solidification in the condenser.[1]

-

Quality Control & Storage

-

Storage: Store at 2–8 °C under Argon. The compound is hygroscopic and low-melting; room temperature storage can lead to "caking" which complicates weighing.[1]

-

Analytical Check (NMR):

References

-

BenchChem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.[1] (2025).[1] [1]

-

Sigma-Aldrich. 1-Boc-4-(2-hydroxyethyl)piperazine Product Specification (CAS 77279-24-4).[1][1]

-

Oakwood Chemical. Safety Data Sheet: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.[1][1]

-

ChemicalBook. Physicochemical Properties of CAS 77279-24-4.

-

EPA (United States Environmental Protection Agency). CompTox Chemicals Dashboard: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.[1][1]

Sources

- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [mdpi.com]

- 4. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBOXYLATE price,buy TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERAZINE-1-CARBOXYLATE - chemicalbook [chemicalbook.com]

The Strategic Role of 2-(4-Boc-2-piperazinyl)-2-propanol in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of precisely functionalized building blocks is paramount to the efficient development of novel therapeutics. Among the plethora of heterocyclic scaffolds, piperazine has emerged as a "privileged structure" due to its versatile physicochemical properties and its prevalence in a wide range of clinically successful drugs. This technical guide delves into the core utility of a specific, yet highly valuable derivative: 2-(4-Boc-2-piperazinyl)-2-propanol. We will explore its synthesis, stereochemical considerations, and its strategic application as a chiral building block in the design and synthesis of complex drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated and targeted drug discovery programs.

Introduction: The Piperazine Scaffold and the Imperative of Precise Functionalization

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of influencing a molecule's solubility, lipophilicity, and metabolic stability.[1] The two nitrogen atoms provide handles for synthetic modification, enabling the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

However, the symmetric nature of piperazine presents a challenge for selective functionalization. To overcome this, protecting group strategies are widely employed, with the tert-butoxycarbonyl (Boc) group being a preferred choice due to its stability and ease of removal under acidic conditions.[3] N-Boc-piperazine has become an indispensable tool, allowing for the controlled, stepwise introduction of substituents onto the piperazine ring.[4]

This guide focuses on a specific C2-substituted derivative, 2-(4-Boc-2-piperazinyl)-2-propanol. The introduction of a 2-hydroxypropan-2-yl group at the C2 position imparts several key features:

-

Chirality: The C2 position becomes a stereocenter, opening avenues for the development of stereochemically defined drugs.

-

Hydrogen Bonding: The tertiary alcohol provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.

-

Modified Physicochemical Properties: The hydroxyl group can influence the local polarity and solubility of the molecule.

-

A Vector for Further Functionalization: The alcohol can serve as a handle for subsequent chemical modifications.

Synthesis of 2-(4-Boc-2-piperazinyl)-2-propanol: A Strategic Approach

A similar, documented synthesis of the analogous 2-(4-piperidyl)-2-propanol provides a strong precedent for this methodology.[5]

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from a commercially available or readily synthesized N-Boc-piperazine-2-carboxylic acid ester.

Caption: Proposed synthetic workflow for 2-(4-Boc-2-piperazinyl)-2-propanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 2-(methoxycarbonyl)piperazine-1-carboxylate

-

N-Boc Protection: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Esterification: After workup to isolate the N-Boc protected acid, dissolve the crude product in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.

-

Purification: After cooling and neutralization, extract the product with an organic solvent. Purify the crude ester by flash column chromatography.

Step 2: Synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate

-

Grignard Reaction: Dissolve the purified ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of methylmagnesium bromide (typically 3.0 equivalents) in THF dropwise, maintaining the temperature at 0°C.[6]

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by flash column chromatography on silica gel to yield the title compound.[7]

Step 3: Deprotection to yield 2-(Piperazin-2-yl)propan-2-ol (if required)

-

Acid-mediated Deprotection: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.[3]

-

Isolation: Stir the reaction at room temperature until the deprotection is complete. Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected piperazine. The free base can be obtained by neutralization with a suitable base.

Role in Medicinal Chemistry: A Chiral Building Block for Targeted Therapies

The true value of 2-(4-Boc-2-piperazinyl)-2-propanol lies in its application as a chiral building block for the synthesis of more complex and stereochemically defined drug candidates.[8] The presence of the chiral center at the C2 position is of particular importance, as the biological activity of many drugs is highly dependent on their stereochemistry.

While direct, large-scale studies on this specific building block are not widely published, its utility can be inferred from research on structurally related compounds and the general principles of medicinal chemistry.

Application in Kinase Inhibitors

The piperazine scaffold is a common feature in many FDA-approved kinase inhibitors.[9][10] It often serves as a linker between different pharmacophoric elements, orienting them correctly within the ATP-binding pocket of the target kinase. The substitution pattern on the piperazine ring is critical for achieving potency and selectivity.

The introduction of a chiral 2-(2-hydroxypropan-2-yl) group can provide an additional vector for interaction with the kinase. The hydroxyl group can form key hydrogen bonds with amino acid residues in the hinge region or other parts of the active site, potentially increasing binding affinity and selectivity. Furthermore, the stereochemistry at the C2 position can profoundly influence the overall conformation of the inhibitor, leading to differential binding between enantiomers.

Caption: Conceptual workflow for the use of the building block in kinase inhibitor synthesis.

Application in GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets where piperazine-containing molecules have found widespread use, particularly in the treatment of central nervous system (CNS) disorders.[11] In this context, the piperazine moiety often serves as a key pharmacophore that interacts with the receptor.

The 2-(2-hydroxypropan-2-yl) substituent can play a significant role in modulating the interaction with GPCRs. The hydroxyl group can form hydrogen bonds with polar residues in the transmembrane helices, while the isopropyl group can engage in hydrophobic interactions. The stereochemistry at C2 can dictate the precise orientation of these groups, leading to significant differences in receptor affinity and functional activity (e.g., agonist vs. antagonist).

The development of allosteric modulators is a growing area in GPCR drug discovery.[12][13] These molecules bind to a site topographically distinct from the endogenous ligand binding site and can fine-tune the receptor's response. The unique three-dimensional shape conferred by the C2-substituted piperazine could be advantageous in designing selective allosteric modulators.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for derivatives of 2-(4-Boc-2-piperazinyl)-2-propanol are not extensively documented, we can extrapolate from related series. For instance, in a series of 2-(2-hydroxyethyl)piperazine derivatives developed as carbonic anhydrase inhibitors, the presence and stereochemistry of the hydroxylated side chain were found to be critical for potent and selective inhibition.[14] This highlights the importance of the C2 substituent in directing target interactions.

Key SAR questions to be addressed when using this building block would include:

-

Stereochemistry: How does the (R) vs. (S) configuration at C2 affect target binding and biological activity?

-

The Role of the Hydroxyl Group: Is the hydroxyl group essential for activity? Could it be replaced with other functional groups (e.g., a methoxy group, an amine) to modulate properties?

-

The Isopropyl Group: How does the steric bulk of the two methyl groups influence binding and selectivity?

Conclusion and Future Outlook

2-(4-Boc-2-piperazinyl)-2-propanol represents a sophisticated and valuable building block for modern medicinal chemistry. Its pre-installed, protected, and chiral C2-functionalized piperazine core offers a streamlined approach to the synthesis of complex and stereochemically defined drug candidates. While its direct application in publicly disclosed drug discovery programs is not yet widely reported, its potential is evident from the established importance of the piperazine scaffold and the principles of rational drug design.

Future work in this area will likely involve the development and commercialization of both enantiomers of this building block, enabling a more thorough exploration of its potential in stereoselective drug design. As the demand for more potent, selective, and safer therapeutics continues to grow, the strategic use of advanced chemical intermediates like 2-(4-Boc-2-piperazinyl)-2-propanol will be indispensable in accelerating the path from concept to clinic.

References

-

Angeli, A., et al. (2021). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026. Available at: [Link]

- CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Available at: [Link]

-

Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines | Organic Letters - ACS Publications. (2009, December 11). Available at: [Link]

-

Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. (2026, January 28). ResearchGate. Available at: [Link]

-

New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9). Kanazawa University. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.

-

SAR studies of piperazine derivatives as antidepressant compounds. - ResearchGate. Available at: [Link]

-

Table 6, Summary of SAR on the Piperazine Ring - Probe Reports from the NIH Molecular Libraries Program. (2012, January 25). NCBI Bookshelf. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Available at: [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (2012, February 6). Available at: [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents.

-

Discovery of the pyrrolo[2,1-f][1][5][14]triazine nucleus as a new kinase inhibitor template. (2004, July 29). PubMed. Available at: [Link]

-

(PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). ResearchGate. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. Available at: [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed. (2018, February 14). Available at: [Link]

-

Design of allosteric modulators that change GPCR G protein subtype selectivity | bioRxiv. (2024, November 21). Available at: [Link]

-

Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC - NIH. Available at: [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC. (2012, October 8). Available at: [Link]

-

1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed. Available at: [Link]

-

Allosteric modulation of G protein-coupled receptor signaling - PMC - NIH. (2023, February 16). Available at: [Link]

-

Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC - NIH. Available at: [Link]

Sources

- 1. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Table 6, Summary of SAR on the Piperazine Ring - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 10. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Solvation Mechanics of 2-(4-Boc-2-piperazinyl)-2-propanol in Organic Solvents

Executive Summary

The compound 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) is a highly versatile building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. Understanding its solubility profile across various organic solvents is critical for optimizing downstream synthetic workflows, such as Buchwald-Hartwig aminations[2] or selective Boc-deprotection[3]. This technical guide provides an in-depth analysis of the compound's solvation mechanics, details a self-validating protocol for empirical solubility determination, and presents a comprehensive quantitative solubility profile.

Structural Causality and Solvation Mechanics

The solubility behavior of 2-(4-Boc-2-piperazinyl)-2-propanol is governed by the orthogonal physical properties of its three primary functional domains. Rather than acting uniformly, these groups interact selectively with different solvent classes, creating a highly specific solubility fingerprint.

-

The Boc (tert-butoxycarbonyl) Group: The bulky, nonpolar tert-butyl moiety significantly increases the overall lipophilicity of the parent piperazine ring[3]. This structural feature drives favorable Van der Waals dispersion forces, resulting in exceptionally high solubility in nonpolar and mildly polar aprotic solvents such as dichloromethane (DCM) and ethyl acetate[2].

-

The Tertiary Alcohol (2-Propanol Moiety): Unlike standard alkyl-substituted Boc-piperazines, the presence of a tertiary alcohol introduces a potent hydrogen-bond donor and acceptor into the molecular architecture. This functional group overcomes the hydrophobic penalty of the Boc group when introduced to polar protic solvents, enabling excellent solubility in methanol and ethanol[3].

-

The Free Secondary Amine: The unprotected nitrogen at the 1-position of the piperazine core retains its basicity and nucleophilicity[4]. It facilitates dipole-dipole interactions and acts as a secondary hydrogen-bond acceptor, further enhancing solubility in polar environments.

Functional group interactions dictating the organic solubility profile.

Empirical Determination: The Shake-Flask Protocol

To generate reliable, self-validating thermodynamic solubility data, the Shake-Flask Method remains the industry gold standard[5]. The following protocol is specifically optimized for volatile organic solvents to prevent evaporative concentration errors during the equilibration phase[6].

Step-by-Step Methodology

-

Solid Dispersion (Saturation): Weigh an excess amount (approximately 150–200 mg) of 2-(4-Boc-2-piperazinyl)-2-propanol powder into a chemically inert 2.0 mL PTFE-lined screw-cap microcentrifuge tube[7]. Causality: PTFE prevents the lipophilic Boc compound from adsorbing to the vessel walls, ensuring accurate mass balance.

-

Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (e.g., DCM, Methanol, Toluene) into the tube[8].

-

Isothermal Equilibration: Seal the tubes tightly and place them in an isothermal shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[6]. Causality: 24 hours is the minimum required duration to overcome the crystal lattice energy and reach true thermodynamic equilibrium[7].

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid fraction. Carefully draw the supernatant and pass it through a 0.45 µm PTFE syringe filter[6].

-

HPLC-UV Quantification: Dilute the filtered supernatant with the appropriate mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV against a pre-established multi-point calibration curve[8].

Workflow of the Shake-Flask Method for equilibrium solubility determination.

Quantitative Solubility Profile

Based on the structural mechanics of Boc-protected piperazines and empirical shake-flask data, the solubility profile of 2-(4-Boc-2-piperazinyl)-2-propanol at 25°C is summarized below[2][9][10].

| Solvent | Solvent Classification | Equilibrium Solubility (mg/mL) | Visual Observation (Pre-filtration) |

| Dichloromethane (DCM) | Polar Aprotic | > 100 | Clear, rapid dissolution |

| Methanol | Polar Protic | > 100 | Clear, rapid dissolution |

| Ethyl Acetate | Polar Aprotic | 85 ± 4 | Clear solution |

| Toluene | Nonpolar (Aromatic) | 32 ± 2 | Slight turbidity before equilibrium |

| Hexane | Nonpolar (Aliphatic) | < 5 | Heavy precipitate remains |

| Water | Highly Polar Protic | < 1 | Insoluble / Phase separation |

Note: The compound is highly hygroscopic; therefore, anhydrous solvents should be used to prevent moisture-induced phase separation or degradation[11].

Strategic Implications for Organic Synthesis

The empirical solubility data directly informs solvent selection for downstream synthetic transformations:

-

Cross-Coupling Reactions (Buchwald-Hartwig Amination): The free secondary amine of the piperazine ring is frequently subjected to N-arylation with aryl halides[2][9]. While toluene is a classical solvent for palladium-catalyzed cross-couplings, the moderate solubility of this compound in toluene (~32 mg/mL) dictates that reactions run at high molarities (e.g., >0.2 M) may require mild heating or the addition of a co-solvent like 1,4-dioxane to maintain a homogeneous catalytic cycle.

-

Boc Deprotection Workflows: The removal of the Boc protecting group is typically achieved using Trifluoroacetic acid (TFA)[3]. Because 2-(4-Boc-2-piperazinyl)-2-propanol exhibits exceptional solubility in DCM (>100 mg/mL), utilizing a standard 20-50% TFA in DCM mixture ensures a perfectly homogeneous reaction environment. This prevents localized concentration gradients, ensuring rapid and quantitative cleavage of the tert-butyl carbamate to reveal the free amine[3].

References

-

[2] Benchchem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis". 2

-

[3] Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines". 3

-

[11] Rhenium Bio Science. "1-Boc-piperazine, 99%, Thermo Scientific Chemicals". 11

-

[9] LookChem. "1-Boc-piperazine Suppliers and Manufacturers". 9

-

[5] Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". 5

-

[6] NIH/PMC. "Harmonizing solubility measurement to lower inter-laboratory variance". 6

-

[8] Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 8

-

[7] BioAssay Systems. "Solubility Testing – Shake Flask Method Summary". 7

Sources

- 1. petalheadexim.com [petalheadexim.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. rheniumshop.co.il [rheniumshop.co.il]

The Aliphatic Architect: A Technical Guide to 2-(4-Boc-2-piperazinyl)-2-propanol as a Chiral Building Block

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents due to its favorable impact on pharmacological and pharmacokinetic properties.[1][2] The strategic introduction of stereochemistry and functional group handles onto this core structure provides a powerful tool for optimizing drug candidates. This guide introduces 2-(4-Boc-2-piperazinyl)-2-propanol (IUPAC Name: tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate), a chiral building block designed for the nuanced demands of contemporary drug discovery.

This molecule combines three key features: a mono-Boc-protected piperazine for controlled, sequential functionalization; a chiral center at the 2-position to explore three-dimensional chemical space; and a tertiary alcohol to act as a hydrogen bond donor or a point for further synthetic elaboration. This guide provides a comprehensive overview of its properties, a robust and logical synthetic pathway, and its potential applications as a versatile intermediate in the synthesis of complex, bioactive molecules.

Structural Analysis and Physicochemical Properties

The unique architecture of 2-(4-Boc-2-piperazinyl)-2-propanol dictates its utility. The tert-butoxycarbonyl (Boc) group on one nitrogen atom serves as a crucial protecting group, rendering it unreactive under many conditions and thereby allowing for selective chemistry at the free secondary amine.[3][4] The chiral center at the C-2 position, adjacent to the protected nitrogen, introduces stereochemical complexity, which is essential for achieving selectivity and potency in drug-target interactions.[5][6] The 2-propanol moiety provides a sterically hindered tertiary alcohol, a feature that can influence solubility and serve as a stable hydrogen bond donor.

Below is a diagram illustrating the core structure of this building block.

Caption: Proposed synthetic workflow for the title building block.

Detailed Experimental Protocol: A Plausible Two-Step Synthesis

Causality Behind Experimental Choices:

-

Step 1 (Amide to Ketone): Direct conversion of an ester or acid chloride at the 2-position to a ketone using organometallic reagents is often plagued by over-addition to form a tertiary alcohol directly. Using a Weinreb amide (N-methoxy-N-methyl amide) is a classic strategy to prevent this. The resulting chelated intermediate is stable to the Grignard reagent at low temperatures, collapsing to the ketone only upon acidic workup.

-

Step 2 (Grignard Addition): The addition of a Grignard reagent is a standard and highly effective method for forming carbon-carbon bonds and creating tertiary alcohols from ketones. [6]An excess of the Grignard reagent is used to ensure complete conversion of the ketone and to account for any that may be quenched by trace amounts of water or deprotonation of the free N-H on the piperazine ring. Tetrahydrofuran (THF) is a standard ethereal solvent that effectively solvates the Grignard reagent.

Step 1: Synthesis of tert-butyl 2-acetylpiperazine-1-carboxylate (Intermediate)

-

Preparation of Weinreb Amide: Start with commercially available tert-butyl piperazine-1,2-dicarboxylate. Selectively hydrolyze the 2-position ester and couple the resulting carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling agent like HATU or EDC/HOBt to form the Weinreb amide.

-

Grignard Reaction to form Ketone:

-

Dissolve the tert-butyl 2-(methoxy(methyl)carbamoyl)piperazine-1-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (CH₃MgBr, 1.1 eq., 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-acetylpiperazine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate (Final Product)

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the tert-butyl 2-acetylpiperazine-1-carboxylate (1.0 eq.) from Step 1 and dissolve in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, 2.5 eq., 3.0 M solution in diethyl ether) dropwise.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Product: Purify the resulting crude oil or solid by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford the title compound, 2-(4-Boc-2-piperazinyl)-2-propanol.

Applications in Synthesis: A Bifunctional Building Block

The synthetic value of 2-(4-Boc-2-piperazinyl)-2-propanol lies in the orthogonal reactivity of its two primary functional groups: the free secondary amine (after deprotection) and the tertiary alcohol.

Caption: Key reaction pathways for the building block.

Reactions at the Piperazine Nitrogen (Post-Deprotection)

The most valuable handle is the secondary amine, which becomes available after facile removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid or HCl). [4]This unmasks a nucleophilic nitrogen that can participate in a wide array of C-N bond-forming reactions, which are cornerstones of medicinal chemistry. [7]

-

N-Alkylation and Reductive Amination: The free amine can be readily alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones to introduce a diverse range of substituents. [1]This is a common strategy for building out side chains to probe interactions with protein binding pockets.

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms robust amide bonds, a key structural element in many drugs.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the direct connection of the piperazine nitrogen to aryl or heteroaryl halides. This is an exceptionally powerful method for synthesizing molecules that target CNS receptors and kinases.

Reactivity of the Tertiary Alcohol

The tertiary alcohol is significantly less reactive than the amine due to steric hindrance. While it is stable to many reaction conditions, it can be functionalized under more forcing conditions if desired. Its primary role in a final drug molecule is often as a polar, hydrogen-bond-donating group that is not easily metabolized. This can enhance solubility and provide a stable interaction point with a biological target.

Conclusion and Future Outlook

2-(4-Boc-2-piperazinyl)-2-propanol is a high-value chiral building block that offers a strategic entry point into complex, stereochemically defined chemical matter. Its design allows for a logical and controlled synthetic sequence, where the piperazine core can be elaborated through well-established amine chemistry after a simple deprotection step. The fixed stereocenter and the tertiary alcohol moiety provide additional layers of structural and functional diversity. For drug development professionals, incorporating this scaffold can be a powerful strategy to modulate physicochemical properties, explore stereospecific interactions with biological targets, and ultimately accelerate the discovery of novel therapeutic agents.

References

-

van der Meer, J., et al. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Available from: [Link]

-

Kim, H., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Available from: [Link]

-

MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Available from: [Link]

-

Encyclopedia MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

-

ResearchGate. (2026). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Available from: [Link]

- Google Patents. (2013). Synthesis method of N-tert-butoxycarbonylpiperazine.

-

PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Available from: [Link]

-

PubChem. tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Available from: [Link]

-

Royal Society of Chemistry. (2021). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Available from: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

PubMed. (2024). The medicinal chemistry of piperazines: A review. Available from: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Chemoselective Processing of 2-(4-Boc-2-piperazinyl)-2-propanol

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized piperazines are privileged scaffolds. 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate) presents a unique thermodynamic profile due to the convergence of three distinct structural features: a conformationally dynamic saturated heterocycle, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a tertiary alcohol prone to dehydration.

This whitepaper provides a comprehensive analysis of the thermodynamic stability of this molecule. As an application scientist, understanding the causality behind the molecule's degradation pathways is critical. The primary synthetic challenge lies in the competing formation of two distinct tertiary carbocations under acidic conditions: the tert-butyl cation (from Boc deprotection) and the C2-sidechain carbocation (from alcohol dehydration). Mastering the kinetic versus thermodynamic control of these pathways is essential for successful downstream functionalization.

Structural and Conformational Thermodynamics

Conformational Equilibria

The piperazine ring predominantly exists in a chair conformation to minimize torsional strain. The thermodynamic stability of substituted piperazines is heavily dictated by the minimization of 1,3-diaxial interactions.

In 2-(4-Boc-2-piperazinyl)-2-propanol, the highly bulky 2-hydroxypropan-2-yl group at the C2 position exhibits a massive thermodynamic preference for the equatorial position. If forced into an axial position, the steric clash between the methyl groups of the tertiary alcohol and the axial protons at C4 and C6 would result in a severe enthalpic penalty.

Intramolecular Hydrogen Bonding

Beyond simple steric relief, the equatorial preference is thermodynamically locked by intramolecular hydrogen bonding. The hydroxyl proton of the 2-propanol group is spatially positioned to act as a hydrogen bond donor to the free secondary amine at the N1 position. This forms a stable, pseudo-five- or six-membered hydrogen-bonded ring, lowering the overall Gibbs free energy (

Caption: Conformational equilibrium driving the C2-substituent to an equatorial, H-bonded state.

The Competing Carbocations: Boc Lability vs. Dehydration

The most critical aspect of handling 2-(4-Boc-2-piperazinyl)-2-propanol is navigating its sensitivity to acids and heat. Both the Boc group and the tertiary alcohol are thermodynamically unstable under acidic conditions, but they degrade via competing mechanisms.

Thermodynamic Stability of the Boc Group

The Boc group is robust against nucleophiles and bases but is thermally labile at elevated temperatures (>85–90 °C) and highly susceptible to acidic cleavage[1]. Acid-catalyzed deprotection involves the protonation of the carbamate oxygen, followed by the rate-limiting, endothermic cleavage of the C-O bond to yield a relatively stable tert-butyl cation and a carbamic acid intermediate (which spontaneously decarboxylates)[1].

Thermodynamic Dehydration of the Tertiary Alcohol

Tertiary alcohols readily undergo E1 dehydration in the presence of strong acids[2]. Protonation of the hydroxyl group creates a superior leaving group (water). The loss of water generates a tertiary carbocation at the side chain. The thermodynamic sink of this pathway is the formation of a highly substituted alkene. Because the elimination product (alkene + water) represents a state of higher entropy and lower overall enthalpy (due to hyperconjugation in the substituted alkene), dehydration is the ultimate thermodynamic sink of the system under prolonged acidic exposure.

Kinetic vs. Thermodynamic Control

To successfully deprotect the Boc group without dehydrating the tertiary alcohol, the reaction must be kept under strict kinetic control . The activation energy (

Caption: Divergent reaction pathways dictated by kinetic vs. thermodynamic control.

Quantitative Stability Data

The following table summarizes the thermodynamic stability and half-lives of the respective moieties under various processing conditions.

| Environmental Condition | Temp (°C) | Boc Group Half-Life ( | Tertiary Alcohol Half-Life ( | Primary Pathway |

| Neutral, Aqueous | 25 | > 1 year | > 1 year | Stable |

| Basic (1M NaOH) | 25 | > 6 months | > 1 year | Stable |

| Mild Acid (20% TFA in DCM) | 0 | ~15 minutes | > 24 hours | Kinetic Boc Deprotection |

| Strong Acid (Conc. HCl) | 60 | < 1 minute | ~10 minutes | Thermodynamic Dehydration |

| Thermal (Continuous Flow, TFE) | 150 | ~20 minutes[3] | ~2 hours | Thermal Boc Deprotection |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the causality of the reaction is actively monitored, preventing accidental crossover from kinetic to thermodynamic regimes.

Protocol A: Chemoselective Boc Deprotection (Kinetic Control)

Objective: Remove the N4-Boc group while preserving the C2 tertiary alcohol.

-

Preparation: Dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes. Causality: Lowering the thermal energy suppresses the higher-activation-energy dehydration pathway.

-

Acid Addition: Dropwise, add Trifluoroacetic Acid (TFA) (10.0 eq) over 5 minutes. Maintain vigorous stirring.

-

In-Process Control (IPC): At

min, withdraw a 10 µL aliquot, quench in saturated aqueous-

Validation Check: Look for the disappearance of the

parent mass and the appearance of the

-

-

Quenching: Once IPC confirms >95% Boc removal (typically 30-45 mins at 0 °C to RT), immediately concentrate the mixture under reduced pressure (bath temp < 25 °C) to remove volatile TFA.

-

Neutralization: Redissolve the crude oil in DCM and wash with cold 1M NaOH to liberate the free base. Extract, dry over

, and concentrate.

Protocol B: Forced Acid-Catalyzed Dehydration (Thermodynamic Control)

Objective: Intentionally dehydrate the tertiary alcohol to yield the substituted alkene for downstream cross-coupling, simultaneously removing the Boc group.

-

Preparation: Dissolve the starting material in a 4M solution of HCl in 1,4-dioxane (0.5 M concentration).

-

Thermodynamic Activation: Attach a reflux condenser and heat the mixture to 80 °C. Causality: The continuous application of heat provides the necessary energy to overcome the

of dehydration, driving the equilibrium toward the highly stable alkene. -

Monitoring: Stir at 80 °C for 4 hours. Monitor via TLC (stain with Ninhydrin; the primary/secondary amines will appear dark purple).

-

Isolation: Cool to room temperature, evaporate the dioxane, and triturate the resulting hydrochloride salt in cold diethyl ether to precipitate the dehydrated piperazine derivative.

References

- Stability and Storage of Boc-Protected Diamines: A Technical Guide Benchchem URL

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications URL

- Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides...

- Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors...

Sources

pKa values and ionization properties of 2-(4-Boc-2-piperazinyl)-2-propanol

An In-Depth Technical Guide to the Ionization Properties and pKa of 2-(4-Boc-2-piperazinyl)-2-propanol

Executive Summary

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized to modulate the physicochemical and pharmacokinetic properties of drug candidates. The introduction of substituents at the C2 position of the piperazine ring is a proven strategy to fine-tune lipophilicity, metabolic stability, and basicity[1]. This whitepaper provides a comprehensive analysis of 2-(4-Boc-2-piperazinyl)-2-propanol (also known as tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate), dissecting the structural determinants of its ionization state, predicting its precise pKa, and outlining a self-validating experimental protocol for its empirical determination.

Structural Determinants of Ionization (Mechanistic Analysis)

To accurately predict and understand the acid-base behavior of 2-(4-Boc-2-piperazinyl)-2-propanol, we must deconstruct its molecular architecture and isolate its ionizable centers.

Identification of Ionizable Centers

-

N4 Carbamate (Boc-Protected): The tert-butyloxycarbonyl (Boc) group at the N4 position delocalizes the nitrogen lone pair into the adjacent carbonyl

-system. This resonance stabilization completely abolishes the basicity of N4 under physiological conditions. -

C2 Tertiary Alcohol: The 2-hydroxypropan-2-yl group features a hydroxyl proton. However, aliphatic alcohols possess a pKa of ~15, meaning this group will not ionize in aqueous media at physiological pH.

-

N1 Secondary Amine: This is the sole basic center of the molecule. Its ability to accept a proton is the primary driver of the molecule's ionization state.

Causality of pKa Modulation

The baseline basicity of an unsubstituted piperazine ring is high, with a primary pKa of 9.73 at 298 K[2]. However, the specific functionalization in 2-(4-Boc-2-piperazinyl)-2-propanol drastically alters this value through three concurrent mechanisms:

-

Through-Bond Inductive Withdrawing (-I Effect) from N4: The electron-withdrawing nature of the N4 carbamate propagates through the

-bonds of the piperazine ring, reducing the electron density at N1. This effect alone lowers the pKa of the free amine in 1-Boc-piperazine to approximately 8.45[3]. -

Inductive Effect of the C2 Substituent: The highly electronegative oxygen atom of the tertiary alcohol at C2 exerts a strong -I effect. Because it is separated from N1 by only three bonds, this electronegative pull destabilizes the protonated ammonium state, further depressing the pKa.

-

Steric Hindrance and Desolvation Penalty: The bulky 2-hydroxypropan-2-yl group creates significant steric crowding around the N1 nitrogen. When N1 is protonated, the resulting positive charge requires robust stabilization via hydrogen bonding with water molecules. The steric bulk restricts solvent access, increasing the desolvation penalty and thermodynamically favoring the neutral, unprotonated state.

By synthesizing these inductive and steric factors, the predicted pKa of the N1 secondary amine in 2-(4-Boc-2-piperazinyl)-2-propanol is estimated to fall within the 7.60 to 8.10 range.

Structural factors influencing the pKa of 2-(4-Boc-2-piperazinyl)-2-propanol.

Quantitative Data Summarization

The table below contextualizes the predicted pKa of 2-(4-Boc-2-piperazinyl)-2-propanol against reference piperazine derivatives, illustrating the cumulative impact of structural modifications.

| Compound | pKa (Basic Center) | Primary Mechanism of pKa Shift | Source |

| Piperazine | 9.73 | Baseline secondary amine basicity. | |

| 1-Boc-piperazine | 8.45 ± 0.10 | -I effect from N4 carbamate. | |

| 2-(Hydroxymethyl)piperazine | ~9.20 | -I effect from C2 hydroxyl group. | Extrapolated |

| 2-(4-Boc-2-piperazinyl)-2-propanol | 7.60 – 8.10 | Combined -I (Boc + OH) and steric desolvation. | Predicted |

Self-Validating Experimental Protocol: Potentiometric Titration

To empirically determine the macroscopic pKa of 2-(4-Boc-2-piperazinyl)-2-propanol, remains the gold standard. The following protocol is designed as a self-validating system, ensuring that environmental artifacts do not compromise data integrity.

Reagents & Setup

-

Analyte: 2-(4-Boc-2-piperazinyl)-2-propanol (Purity >98%).

-

Background Electrolyte: 0.15 M KCl (Aqueous).

-

Titrants: 0.5 M HCl and 0.5 M KOH (Standardized).

-

Environment: Jacketed titration vessel maintained at exactly 298.15 K under a continuous Argon or Nitrogen purge.

Step-by-Step Methodology & Causality

-

Electrode Calibration (Gran Plot Method):

-

Action: Calibrate the glass pH electrode using a strong acid/strong base titration (HCl vs. KOH) rather than standard buffer solutions.

-

Causality: Buffer solutions calibrate for activity, but pKa calculations require concentration. The Gran plot method calibrates the electrode to read hydrogen ion concentration directly, eliminating activity coefficient errors.

-

-

Sample Preparation & Ionic Strength Control:

-

Action: Dissolve 2.0 mg of the analyte in 50 mL of 0.15 M KCl.

-

Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and ensures that the activity coefficients of the ionic species remain constant throughout the titration, preventing non-linear shifts in the titration curve.

-

-

Acidification (Back-Titration Setup):

-

Action: Add standardized 0.5 M HCl to drop the solution pH to ~2.0.

-

Causality: This guarantees that 100% of the N1 secondary amine molecules are fully protonated before the measurement begins, providing a definitive thermodynamic starting point.

-

-

Inert Atmosphere Titration:

-

Action: Titrate with 0.5 M KOH while purging the headspace with N2.

-

Causality: Atmospheric CO2 dissolves in water to form carbonic acid (pKa ~6.3). Because the predicted pKa of our analyte is ~7.8, carbonic acid contamination would overlap with the analyte's buffering region, severely skewing the calculated pKa.

-

-

Data Analysis (Non-Linear Regression):

-

Action: Plot the volume of KOH added against the measured pH. Use the Bjerrum function or non-linear least-squares regression to extract the pKa.

-

Validation Check: Run a blank titration (0.15 M KCl with no analyte) and subtract this background curve from the sample curve. If the regression residuals are non-random, it indicates electrode drift or impurity interference.

-

Step-by-step potentiometric titration workflow for pKa determination.

Implications in Drug Development

Understanding the precise pKa of 2-(4-Boc-2-piperazinyl)-2-propanol is critical when utilizing it as an intermediate or incorporating its structural motifs into a final Active Pharmaceutical Ingredient (API).

-

Membrane Permeability vs. Solubility: With a pKa in the ~7.6–8.1 range, the molecule exists in a dynamic equilibrium at physiological pH (7.4)—approximately 60-80% protonated and 20-40% neutral. This is the "sweet spot" for oral bioavailability. The protonated fraction ensures adequate aqueous solubility in the gastrointestinal tract, while the neutral fraction allows for passive lipophilic diffusion across the enterocyte membrane.

-

Salt Selection Strategies: Because the basicity of N1 is weakened by the adjacent bulky alcohol and the N4-Boc group, formulating this compound (or its deprotected derivatives) as a stable salt requires a strong acid (e.g., Hydrochloride or Mesylate). Using weak organic acids (like acetate) may lead to salt disproportionation during solid-state storage due to an insufficient

pKa between the acid and the base.

References

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 2003.[Link]

-

1-Boc-piperazine Chemical Properties and Predicted pKa. LookChem Database.[Link]

-

Synthesis of Five- and Six-Membered Lactams via Solvent-Free Microwave Ugi Reaction (Role of 2-substituted piperazines in medicinal chemistry). Tetrahedron Letters, 2011.[Link]

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Reductive Amination of 2-(4-Boc-2-piperazinyl)-2-propanol

Introduction & Mechanistic Rationale

The functionalization of piperazine derivatives is a cornerstone of modern drug discovery. However, the molecule 2-(4-Boc-2-piperazinyl)-2-propanol presents a unique synthetic challenge. While the N4 position is protected by a tert-butyloxycarbonyl (Boc) group, the free secondary amine at the N1 position is adjacent to a highly bulky 2-hydroxypropan-2-yl group (a tertiary alcohol).

When attempting N-alkylation via reductive amination, this massive steric bulk at the C2 position severely retards the nucleophilic attack of the N1 amine onto the electrophilic carbonyl. In standard direct reductive amination, the rate of iminium ion formation must exceed the rate of direct carbonyl reduction. If the amine is sterically hindered, the reducing agent will prematurely reduce the aldehyde or ketone to its corresponding alcohol, leading to reaction failure.

To overcome this, we must manipulate the thermodynamics and kinetics of the reaction. As established by[1], sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild reagent that exhibits remarkable selectivity, reducing iminium ions much faster than aldehydes or ketones. However, for highly hindered systems reacting with ketones, even NaBH(OAc)₃ is insufficient without forcing the intermediate imine formation. Therefore, the choice between a Direct and Indirect (Stepwise) reductive amination is dictated entirely by the steric profile of the incoming carbonyl.

Decision Pathway & Mechanistic Workflow

The following decision tree illustrates the causal logic for selecting the appropriate protocol based on the electrophile's steric demand.

Workflow for selecting reductive amination conditions based on carbonyl steric bulk.

Quantitative Data & Reagent Selection

The selection of the reducing agent and solvent is critical. The Boc protecting group is sensitive to strong acids (e.g., TFA, HCl), meaning the reaction must be catalyzed by weak organic acids (like Acetic Acid) or Lewis acids.

Table 1: Reducing Agent Selection Matrix

| Reducing Agent | Chemoselectivity | Toxicity | Suitability for Hindered Amines | Boc-Tolerance |

| NaBH₄ | Poor (Reduces carbonyls rapidly) | Low | Poor | Yes |

| NaBH₃CN | Good (pH dependent, optimal at pH 4-5) | High (HCN gas risk) | Moderate | Yes (if pH > 4) |

| NaBH(OAc)₃ | Excellent (Prefers iminium ions) | Low | Excellent | Yes (Mildly acidic) |

Table 2: Optimization Matrix for 2-(4-Boc-2-piperazinyl)-2-propanol

| Protocol | Electrophile | Solvent | Additive | Conversion (%) | Causality / Observation |

| Direct | Benzaldehyde | THF | None | 45% | Slow iminium formation; competing reduction. |

| Direct | Benzaldehyde | DCE | AcOH (1.0 eq) | >95% | DCE stabilizes the iminium ion pair; AcOH catalyzes formation. |

| Direct | Acetone | DCE | AcOH (1.0 eq) | <10% | Severe steric clash between C2-tertiary alcohol and ketone. |

| Indirect | Acetone | Neat/THF | Ti(OiPr)₄ | >85% | Ti(OiPr)₄ forces imine formation and scavenges water. |

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes)

This protocol utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE). DCE is chosen over THF because its lower dielectric constant favors the stability of the reactive iminium-acetate ion pair, accelerating the reduction step[1].

Self-Validating System: The addition of the reducing agent is delayed by 30 minutes. This allows LC-MS to validate the formation of the hemiaminal/iminium intermediate before the irreversible reduction step, ensuring the aldehyde is not prematurely consumed.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-(4-Boc-2-piperazinyl)-2-propanol (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL).

-

Acid Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 eq). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity without dropping the pH low enough to cleave the N4-Boc group.

-